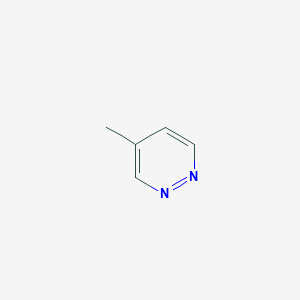

4-Methylpyridazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKUBOPKWKZULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149811 | |

| Record name | 4-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-88-3 | |

| Record name | 4-Methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1120-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridazine Heterocycles in Contemporary Chemical Research

The pyridazine (B1198779) ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a scaffold of considerable interest in modern chemical research, particularly in the fields of medicinal chemistry and materials science. nih.gov The unique physicochemical properties of the pyridazine nucleus, such as its weak basicity, high dipole moment, and capacity for robust, dual hydrogen-bonding, make it an attractive component in the design of novel molecules. pharmaffiliates.com These characteristics can enhance molecular recognition and influence drug-target interactions. pharmaffiliates.com

Pyridazine derivatives have been identified as a "privileged scaffold" in drug development, demonstrating a wide spectrum of pharmacological activities. researchgate.net These include applications as anticancer, anti-inflammatory, antidiabetic, and cardiovascular agents. researchgate.net The inherent polarity of the pyridazine ring and its potential to mitigate interactions with certain metabolic enzymes and ion channels add to its value in the discovery and development of new therapeutic agents. pharmaffiliates.com The versatility of the pyridazine structure allows for easy functionalization at various positions on the ring, making it a valuable building block for the synthesis of complex molecular architectures. researchgate.net

The replacement of more common carbocyclic or other heterocyclic aromatic moieties with a pyridazine nucleus can significantly alter the physicochemical and, consequently, the pharmacokinetic and pharmacodynamic properties of a bioactive molecule. This strategy has been successfully employed to modulate the biological activity and toxicity of various compounds.

Overview of 4 Methylpyridazine As a Core Structure in Advanced Synthetic Endeavors

Strategic Approaches to the Synthesis of the this compound Core

The fundamental challenge in synthesizing this compound lies in the efficient construction of the 1,2-diazine ring system bearing a methyl group at the C4 position. Key strategies involve the formation of the heterocyclic ring from acyclic precursors.

A foundational and widely employed method for constructing the pyridazine ring involves the condensation of 1,4-dicarbonyl compounds, or their synthetic equivalents like 4-ketoacids, with hydrazine (B178648). wikipedia.org This approach leverages the nucleophilicity of the hydrazine nitrogens, which attack the electrophilic carbonyl carbons to form a dihydropyridazine (B8628806) intermediate that subsequently aromatizes, often through oxidation or elimination, to yield the stable pyridazine ring.

The classical synthesis of pyridazine itself, first prepared by Emil Fischer, utilized the condensation of levulinic acid with phenylhydrazine. wikipedia.org This general principle is adaptable for the synthesis of substituted pyridazines. For the this compound core, a suitable 1,4-dicarbonyl precursor containing the required methyl group at the appropriate position would be condensed with hydrazine. The versatility of this method allows for the introduction of various substituents on the pyridazine ring based on the choice of the starting dicarbonyl compound.

Modern organic synthesis has introduced more sophisticated methods for heterocycle formation, including Ring-Closing Metathesis (RCM). RCM has been successfully applied to the synthesis of substituted pyridines and, notably, pyridazines. rsc.org This methodology involves the use of a ruthenium or molybdenum catalyst to facilitate the formation of a cyclic olefin from a diene precursor. For pyridazine synthesis, an acyclic precursor containing two nitrogen atoms and terminal alkene functionalities is designed. The subsequent RCM reaction forms the six-membered ring, and a key step following the cyclization involves the elimination of a sulfinate group to drive the formation of the aromatic pyridazine system. rsc.org This strategy offers a powerful and convergent route to the pyridazine core.

Regioselective Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is critical for modulating its chemical and biological properties. Regioselective synthesis, which involves introducing substituents at specific positions on the ring, is of paramount importance. Halogenation is a key strategy for producing versatile intermediates that can undergo further transformations.

Introducing halogen atoms onto the this compound ring provides synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic substitutions, and other transformations. The challenge lies in controlling the position of halogenation on the electron-deficient pyridazine ring.

The synthesis of 6-Bromo-3-chloro-4-methylpyridazine involves the selective halogenation of a pyridazine derivative. A common approach begins with a pre-formed this compound precursor. This starting material is then treated with specific brominating and chlorinating agents under carefully controlled conditions to achieve the desired regiochemistry. smolecule.com The process is typically conducted in a suitable solvent, such as acetic acid, often at reduced temperatures (e.g., 2-8°C) to manage the reactivity and stability of the intermediates. smolecule.com The distinct electronic environment of the pyridazine ring, influenced by the nitrogen atoms and the methyl group, directs the incoming halogens to the 3 and 6 positions.

A well-established method for the synthesis of 3,6-dichloro-4-methylpyridazine (B106839) starts from 4-methyl-3,6-pyridazinediol. chemicalbook.com This precursor is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Hydroxylation and Oxo-Functionalization of this compound

The introduction of hydroxyl and oxo groups onto the this compound scaffold is a critical step in the synthesis of various functionalized derivatives. These groups can act as handles for further chemical modifications.

Synthetic Routes to This compound-3,6-diol (B189401)

A prominent method for the synthesis of this compound-3,6-diol involves the condensation reaction of citraconic anhydride (B1165640) with a hydrazine source. Specifically, the reaction of citraconic anhydride with hydrazine sulfate (B86663) in boiling water provides a direct route to this diol. The process involves the initial formation of a hydrazone intermediate, which then undergoes cyclization to form the pyridazine ring. The reaction is typically carried out for several hours at reflux, and upon cooling, the product precipitates and can be collected by filtration. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions. ontosight.ai this compound-3,6-diol exists in tautomeric equilibrium with 4-methyl-1,2-dihydropyridazine-3,6-dione. uni.lu

Preparation of this compound-6-one Derivatives

The synthesis of this compound-6-one derivatives can be achieved through various strategies. One approach involves the coupling of aryl diazonium salts with appropriately substituted precursors. For instance, the reaction of an aryldiazonium chloride with diethyl 2-cyano-3-methylglutaconate in ethanol (B145695) at low temperatures, in the presence of sodium acetate, yields ethyl 5-cyano-1-(substituted phenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives. nih.gov This method allows for the introduction of various substituted phenyl groups at the N1 position of the pyridazinone ring.

Derivatization of the Methyl Group in this compound

The methyl group at the 4-position of the pyridazine ring exhibits sufficient acidity to undergo a range of derivatization reactions, providing a pathway to more complex structures. The electron-withdrawing nature of the pyridazine ring enhances the acidity of the methyl protons, facilitating their removal by a base.

A key reaction for the derivatization of the methyl group is condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction typically proceeds by deprotonation of the methyl group, followed by nucleophilic attack on the DMFDMA. For example, the methyl group of 4-methyl pyridazine-6-one can be condensed with DMFDMA to form an enamine intermediate. nih.gov This enamine is a versatile building block for the construction of fused heterocyclic systems.

Furthermore, the reactivity of the methyl group in this compound is analogous to that of 4-methylpyridine (B42270). The methyl protons in 4-methylpyridine are acidic and can be abstracted by a base to form an anion. vaia.com This anion can then react with electrophiles, such as benzaldehyde, in a condensation reaction to form a new carbon-carbon bond. vaia.com This suggests that similar condensation reactions with various aldehydes could be applied to this compound and its derivatives to introduce diverse substituents at the methyl position.

Convergent Synthetic Strategies for Complex this compound Architectures

The functionalized this compound derivatives serve as valuable precursors in convergent synthetic strategies for the construction of more elaborate, fused heterocyclic architectures. These strategies often involve the formation of new rings fused to the initial pyridazine core.

Construction of Pyrido[3,4-c]pyridazines from this compound Derivatives

A significant application of this compound derivatives is in the synthesis of pyrido[3,4-c]pyridazines, a class of nitrogen-containing scaffolds with potential in medicinal chemistry. nih.gov One synthetic route to a pyridopyridazine-3,8-dione involves the derivatization of 4-methyl pyridazine-6-one. nih.gov The synthesis begins with the condensation of the methyl group of 4-methyl pyridazine-6-one with DMFDMA to generate an enamine intermediate. nih.gov Subsequent treatment of this intermediate with aniline (B41778) leads to the construction of the fused pyridine (B92270) ring, yielding the pyrido[3,4-c]pyridazine-3,8-dione. nih.gov

Another approach utilizes 4-methyl-3-cyano-pyridine-2,6-diones as starting materials. nih.gov These precursors can be subjected to an azo coupling reaction with a phenyldiazonium salt to form a hydrazone. nih.gov This hydrazone can then undergo a one-pot conversion with DMFDMA, leading to an enamine intermediate that cyclizes with the evolution of dimethylamine (B145610) to afford a pyrido[3,4-c]pyridazine-6,8-dione derivative. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Methylpyridazine Derivatives

Analysis of Nucleophilic Substitution Reactivity on the Pyridazine (B1198779) Ring

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. This reactivity is further modulated by the substituents present on the ring. In derivatives of 4-methylpyridazine, the position of nucleophilic attack is influenced by the nature of the leaving group and the reaction conditions.

Research on 3,6-dichloro-4-methylpyridazine (B106839) has shown that nucleophilic substitution can occur at either the 3- or 6-position. The reaction of 3,6-dichloro-4-methylpyridazine with various nucleophiles such as hydrazine (B178648) hydrate (B1144303), ammonia (B1221849), sodium hydroxide, sodium methoxide, or potassium hydrogen sulfide (B99878) typically yields monosubstituted products. The specific position of substitution is dependent on the reaction conditions, allowing for selective synthesis of different isomers.

The mechanism of nucleophilic aromatic substitution (SNAr) on the pyridazine ring generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The presence of the electron-donating methyl group at the 4-position can influence the stability of this intermediate and thus the regioselectivity of the substitution. Halogenated pyridazines are particularly prone to these reactions, with the halogen atom acting as a good leaving group. Studies on halogenated pyridines, which share electronic similarities with pyridazines, show that the reactivity towards nucleophiles is high, often leading to substitution at the positions ortho or para to the nitrogen atoms.

A notable reaction is the conversion of chloro-substituted pyridazines to their corresponding amino derivatives. For instance, the treatment of halogenopyridazines with potassium amide in liquid ammonia can proceed via different mechanisms, including SN(AE) (addition-elimination) and SN(EA) (elimination-addition) pathways.

Table 1: Nucleophilic Substitution Reactions of 3,6-Dichloro-4-methylpyridazine

| Nucleophile | Product(s) | Reference |

| Hydrazine hydrate | Monosubstituted hydrazinyl derivative | |

| Ammonia | Monosubstituted amino derivative | |

| Sodium hydroxide | Monosubstituted hydroxy derivative | |

| Sodium methoxide | Monosubstituted methoxy (B1213986) derivative | |

| Potassium hydrogen sulfide | Monosubstituted thiol derivative |

Examination of Cyclization Reactions Involving this compound Synthons

This compound derivatives are valuable synthons for the construction of fused heterocyclic systems. The reactive sites on the pyridazine ring and the methyl group can both participate in cyclization reactions, leading to a variety of polycyclic structures.

A common strategy involves the use of a hydrazinyl-substituted this compound to form a triazole ring. For example, 3-hydrazinyl-6-(p-tolyl)pyridazine, derived from the corresponding chloro-derivative, can be cyclized to form atriazolo[4,3-b]pyridazine. This is a well-established method for creating fused five-membered rings onto the pyridazine core.

Another important class of fused systems derived from this compound are the pyrazolopyridazines. The synthesis of 3,5-disubstituted-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine derivatives has been achieved through a multi-step synthesis starting from an appropriate pyridazinone. This process often involves the condensation of a pyridazinone with an aldehyde, followed by reaction with hydrazine hydrate to form the pyrazole (B372694) ring. For instance, the reaction of (4E)-4-substitutedarylidene-6-substitutedaryl-4,5-dihydropyridazin-3(2H)-ones with hydrazine hydrate yields the corresponding pyrazolo[3,4-c]pyridazine.

Furthermore, 4-methyl-pyridazin-6-one can be utilized to synthesize pyrido[3,4-c]pyridazine-3,8-dione through a sequence involving condensation of the methyl group with dimethylformamide dimethylacetal (DMFDMA) to form an enamine intermediate, which is then treated with an aniline (B41778).

Table 2: Examples of Cyclization Reactions with this compound Derivatives

| Starting Material | Reagents | Fused Product | Reference |

| 3-Hydrazinyl-6-(p-tolyl)pyridazine | - | 4-methyl-6-(p-tolyl)-triazolo[4,3-b]pyridazine | - |

| (4E)-4-Arylidene-6-aryl-4,5-dihydropyridazin-3(2H)-one | Hydrazine hydrate | 3,5-Diaryl-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine | |

| 4-Methylpyridazin-6-one | 1. DMFDMA 2. Aniline | Pyrido[3,4-c]pyridazine-3,8-dione |

Reactivity of Methyl Group Protons in Condensation Reactions of Pyridazine Systems

The methyl group at the 4-position of the pyridazine ring exhibits acidic properties due to the electron-withdrawing nature of the heterocyclic ring. The protons of this methyl group can be abstracted by a base to form a carbanion, which can then participate in various condensation reactions. This reactivity is analogous to that of 2- and 4-methylpyridine (B42270).

The acidity of the methyl protons in 4-methylpyridine allows it to react with aldehydes, such as benzaldehyde, in the presence of a base to form a condensation product. The resulting anion from the deprotonation of the methyl group is stabilized by resonance, with the negative charge being delocalized onto the nitrogen atom. This stabilized carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

This principle is applicable to this compound derivatives. For example, the condensation of 4-methylpyridazin-6-one with DMFDMA is a key step in the synthesis of fused pyridazines, highlighting the reactivity of the methyl group. Similarly, Mannich-type reactions, which involve the condensation of a compound with an active hydrogen with formaldehyde (B43269) and a secondary amine, have been reported for 4-methylpyridine and can be extrapolated to this compound. These reactions lead to the formation of aminomethylated products.

Electrophilic Aromatic Substitution on this compound Derivatives

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the two nitrogen atoms. This deactivation is more pronounced than in pyridine (B92270). When electrophilic substitution does occur, it is often under harsh conditions and the position of substitution is influenced by the directing effects of existing substituents.

In the case of pyridine, electrophilic substitution predominantly occurs at the 3-position. For this compound, the methyl group is an activating, ortho-, para-directing group. However, the strong deactivating effect of the pyridazine ring itself is the dominant factor. Electrophilic attack on the nitrogen atom to form a pyridazinium salt is also a competing reaction, which further deactivates the ring towards substitution on the carbon atoms.

To enhance the reactivity of the pyridazine ring towards electrophiles, it can be converted to its N-oxide derivative. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the positions ortho and para to the N-oxide. This strategy allows for electrophilic substitutions that are otherwise difficult to achieve on the parent heterocycle. After the substitution reaction, the N-oxide can be deoxygenated to yield the substituted pyridazine.

Advanced Reaction Condition Optimization in this compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Key parameters that are often optimized include the choice of catalyst, solvent, base

Computational and Theoretical Studies on 4 Methylpyridazine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

For instance, a study on various substituted pyridazine (B1198779) derivatives investigated their electronic properties to correlate molecular structure with potential applications, such as corrosion inhibition. researchgate.net These studies typically calculate key quantum chemical parameters to predict reactivity. researchgate.net The energy of the Highest Occupied Molecular Orbital (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. researchgate.net

Based on analogous structures, it can be inferred that the methyl group at the 4-position of the pyridazine ring in 4-methylpyridazine would act as an electron-donating group. This would likely increase the energy of the HOMO compared to unsubstituted pyridazine, potentially making it more susceptible to electrophilic attack. The precise values of these parameters for this compound would require specific DFT calculations.

Table 1: Calculated Quantum Chemical Parameters for Selected Pyridazine Derivatives (Note: Data is for illustrative analogous compounds, not this compound)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 5-[hydroxy(phenyl)methyl]-6-methylpyridazin-3(2H)-one | - | - | - | researchgate.net |

| 4-(2-chlorobenzyl)-6-hydrazino-3-methyl-1,6-dihydropyridazine | - | - | - | researchgate.net |

| 5-(2,6-dichlorobenzyl)-6-methylpyridazin-3(2H)-one | - | - | - | researchgate.net |

| 5-[(2-chlorophenyl)(hydroxy)methyl]-6-methylpyridazin-3(2H)-one | - | - | - | researchgate.net |

| Specific values were not provided in the source abstract, but the study highlights the use of these parameters. |

Molecular Dynamics Simulations of this compound Derived Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions over time. Such simulations are valuable for understanding the properties of liquids, solutions, and complex biological systems.

There is a lack of published MD simulation studies specifically involving this compound. However, extensive research has been conducted on the isomeric compound, 4-methylpyridine (B42270), which provides a point of comparison for the behavior of a methyl-substituted nitrogen heterocycle in the liquid phase. nih.gov MD simulations of liquid 4-methylpyridine at 298 K have been used to investigate the structure of the liquid-vapor interface. nih.gov These studies reveal how the presence of the methyl group influences the orientation of the molecules at the surface. nih.gov For instance, in related alkyl pyridines, the orientation of the aromatic ring tends to be vertical at the outermost surface and parallel in the innermost interfacial region. nih.gov The addition of an alkyl group also leads to a more complex atomic structure near the interface. nih.gov

It is plausible that MD simulations of this compound would reveal similar, yet distinct, behaviors. The presence of two adjacent nitrogen atoms in the pyridazine ring would introduce different electrostatic and hydrogen-bonding capabilities compared to pyridine (B92270), which would significantly affect its liquid structure, solvation properties, and interactions in derived systems.

Theoretical Mechanistic Elucidation of Reactions Involving this compound Scaffolds

Theoretical calculations are a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates. While no theoretical mechanistic studies focusing specifically on reactions of this compound were found, research on the reactions of related pyridine derivatives offers relevant examples of the methodologies used.

For example, DFT calculations have been employed to explore the reaction mechanism of the gas-phase oxidation of 4-methylpyridine on vanadium oxide catalysts. ijcce.ac.ir These studies calculate the energetics of different reaction pathways, such as the deprotonation of the methyl group, to understand how the catalyst promotes the reaction. ijcce.ac.ir The results show that the catalyst lowers the energy barrier for the C-H bond cleavage in the methyl group. ijcce.ac.ir

Similarly, the mechanism of triborane (B₃H₇)-mediated reactions of 4-methylpyridine has been investigated using DFT. rsc.org The calculations revealed a mechanism involving the formation of a 4-methylene dihydropyridine (B1217469) intermediate, which is stabilized by the borane (B79455) moiety. rsc.org These theoretical studies provide detailed energy profiles of the reaction, helping to explain the observed regioselectivity and reactivity. rsc.org

A theoretical study of a reaction involving the this compound scaffold would likewise involve mapping the potential energy surface, calculating the energies of reactants, products, transition states, and intermediates to determine the most favorable reaction pathway.

Applications in Medicinal Chemistry and Biological Sciences: a Research Perspective

Role of 4-Methylpyridazine as a Building Block in Pharmaceutical Development

This compound is a versatile heterocyclic compound that functions as a fundamental building block in the synthesis of more complex molecules for the pharmaceutical industry. chemimpex.com Its nitrogen-containing ring structure is a key feature that can be modified to enhance biological activity and improve the pharmacokinetic properties of new drug candidates. chemimpex.comchemimpex.com

The compound and its derivatives, such as 3,6-dichloro-4-methylpyridazine (B106839), are valued as intermediates in synthetic chemistry. chemimpex.com They provide a stable yet reactive framework that enables chemists to construct novel therapeutic agents designed to target specific biological pathways. chemimpex.comchemimpex.com This has led to the utilization of the this compound core in research focused on developing pharmaceuticals for a range of conditions, including neurological disorders. chemimpex.com The adaptability of the pyridazine (B1198779) ring system allows it to be incorporated into various bioactive compounds, making it a significant component in drug discovery and development pipelines. github.comsmolecule.com

Antimicrobial Activities of this compound Derivatives

The pyridazine nucleus is a core component in many compounds that have been investigated for their ability to combat microbial growth. researchgate.net Research into derivatives of this compound has revealed promising antimicrobial effects, including antibacterial and antifungal actions. researchgate.netontosight.ai

Specific derivatives of this compound have demonstrated notable efficacy against a range of pathogenic microbes. For instance, certain hydrazone derivatives of methyl phenyl pyridazine have shown significant biological activity against both Gram-positive and Gram-negative bacteria. researchgate.net Additionally, newly synthesized derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate have exhibited moderate to significant antimicrobial activity against various bacteria and fungi. eurjchem.com

The table below summarizes the observed antimicrobial activity of selected pyridazine derivatives against specific microbial strains.

| Derivative Class | Microbial Strain | Observed Activity |

| Hydrazone derivatives of methyl phenyl pyridazine | Staphylococcus aureus | Active |

| Hydrazone derivatives of methyl phenyl pyridazine | Enterococcus faecalis | Active |

| Hydrazone derivatives of methyl phenyl pyridazine | Escherichia coli | Active |

| Hydrazone derivatives of methyl phenyl pyridazine | Pseudomonas aeruginosa | Active |

| Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate derivatives | Gram-positive bacteria | Significant to moderate activity |

| Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate derivatives | Gram-negative bacteria | Significant to moderate activity |

| Ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate derivatives | Fungi | Significant to moderate activity |

This table is based on findings from research articles. researchgate.neteurjchem.com

The broader class of pyridazine derivatives has been a subject of considerable interest in the search for new antimicrobial agents. researchgate.net The pyridazine ring is a structural component in several established drugs, and ongoing research has consistently reported its presence in compounds with a wide spectrum of pharmacological activities, including potent antibacterial and antifungal properties. researchgate.net Fused heterocyclic systems incorporating the pyridazine ring have also been shown to possess significant antimicrobial potential. researchgate.netactascientific.com This extensive body of research underscores the importance of the pyridazine scaffold in developing novel treatments for microbial infections.

Anti-inflammatory Properties of this compound Derivatives

Derivatives containing the pyridazine core structure have been reported to possess anti-inflammatory properties. researchgate.netsemanticscholar.org Research into compounds such as This compound-3,6-diol (B189401) has explored their potential anti-inflammatory effects, making them molecules of interest for developing new therapeutic agents. ontosight.ai The capacity of the pyridazine framework to be modified allows for the synthesis of compounds that could potentially modulate inflammatory pathways. This has made the pyridazine nucleus a target for researchers aiming to create novel anti-inflammatory drugs. researchgate.net

Antioxidant Effects Exhibited by this compound Analogues

Analogues of this compound have been investigated for their potential antioxidant activities. researchgate.netontosight.ai Compounds derived from the pyridazine scaffold have demonstrated the ability to act as antioxidants, which is a biologically significant property. researchgate.net The exploration of this compound-3,6-diol, for example, included the assessment of its potential antioxidant effects. ontosight.ai This line of research suggests that the pyridazine chemical structure may contribute to the development of compounds that can counteract oxidative stress.

Anticancer Potential of this compound Derived Compounds

The pyridazine nucleus is a key pharmacophore in a multitude of compounds investigated for their anticancer activity. researchgate.net Various derivatives have shown promising results against several human cancer cell lines, including breast, liver, and lung cancer, as well as leukemia. actascientific.comresearchgate.net These compounds are thought to act through different mechanisms, highlighting the versatility of the pyridazine scaffold in oncology research. researchgate.net

Research has identified specific pyridazinone derivatives that exhibit excellent anticancer activity. researchgate.net For example, some derivatives were assessed against the human breast adenocarcinoma cell line (MCF-7), showing dose-dependent cytotoxic activity with IC₅₀ values ranging from 14.5 to 40 µM. researchgate.net Other studies have highlighted an imidazo[1,2-b]pyridazine (B131497) derivative, TAK-593, as a highly potent inhibitor of VEGFR2 kinase, a key target in cancer therapy. actascientific.com

The table below presents data on the anticancer activity of selected pyridazine derivatives.

| Derivative/Compound | Cancer Cell Line | Reported Efficacy (IC₅₀) |

| Substituted Pyridazinone Derivatives | MCF-7 (Breast Adenocarcinoma) | 14.5 - 40 µM |

| Unspecified Pyridazine Derivative | HEPG2 (Liver Carcinoma) | 3.92 µg/mL |

| TAK-593 (Imidazo[1,2-b]pyridazine derivative) | VEGFR2 Kinase Inhibition | 0.95 nM |

This table is based on findings from research articles. actascientific.comresearchgate.net

Compound and PubChem CID Table

Development of Therapeutics for Neurological Disorders Using this compound Frameworks

The this compound scaffold serves as a crucial building block in the synthesis of pharmaceuticals, particularly in the development of drugs aimed at treating neurological disorders. chemimpex.com Research has indicated that derivatives of this heterocyclic compound are being explored for their potential in managing a range of central nervous system (CNS) conditions. virtuemarketresearch.com The unique structure of the pyridazine ring, with its nitrogen atoms, can be modified to enhance biological activity and improve the pharmacokinetic properties of potential drug candidates. chemimpex.com

Derivatives such as 4-methyl-6-phenyl-pyridazine have been subjected to pharmacological testing to determine their activity on the central nervous system. google.com Furthermore, intermediates like 3,6-dichloro-4-methylpyridazine are key components in the synthesis of medications for CNS disorders. virtuemarketresearch.com The versatility of the this compound framework allows for the creation of diverse molecular structures that can interact with various biological targets within the nervous system. chemimpex.comontosight.ai For instance, compounds structurally similar to this compound derivatives have been investigated for their potential to interact with neurotransmitter systems, highlighting their promise as lead compounds in medicinal chemistry for neurological conditions. ontosight.ai

Research into G protein-coupled receptors (GPCRs), which are significant targets for CNS disorder treatments, has involved the development of allosteric modulators to enhance drug selectivity and reduce side effects. nih.gov The structural features of pyridazine derivatives make them suitable candidates for designing such modulators for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Another area of investigation involves the development of phosphodiesterase (PDE) inhibitors, where pyridazine derivatives have shown potential. Selective PDE inhibitors are being explored for their therapeutic benefits in conditions such as epilepsy, Alzheimer's disease, and schizophrenia. samipubco.com

Investigation of Biological Mechanisms of Action for this compound Derivatives

The biological mechanisms of this compound derivatives are diverse and depend on their specific structural modifications. A primary mechanism involves the interaction of these compounds with specific molecular targets like enzymes and receptors. The positioning of functional groups, such as methyl and chlorine groups on the pyridazine ring, significantly influences the binding affinity and specificity of the compound to its target.

One of the well-studied mechanisms is enzyme inhibition. Pyridazine derivatives have been investigated as inhibitors of several enzyme families:

Nitric Oxide Synthase (NOS): Certain derivatives, such as 2-amino-4-methylpyridine (B118599), have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS or NOS II). sigmaaldrich.comnih.gov Enzyme kinetic studies have shown that this inhibition is competitive with respect to the enzyme's substrate, L-arginine. nih.gov The inhibition of iNOS is a therapeutic strategy in inflammatory processes and some neurological conditions where excess nitric oxide production is pathogenic. nih.gov While some analogues like 2-amino-4-methylpyridine can be non-selective, others have been developed with improved selectivity for iNOS over other isoforms like nNOS and eNOS. nih.govnih.gov

Phosphodiesterases (PDEs): Various pyridazine compounds have been found to inhibit PDE enzymes, particularly PDE-III, PDE-IV, and PDE-V. samipubco.com PDEs are responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP), which are crucial intracellular second messengers. By inhibiting these enzymes, pyridazine derivatives can modulate cellular activities, a mechanism relevant for treating cardiovascular and inflammatory diseases, as well as neurological disorders. samipubco.com

Other Enzymes: Pyridazine derivatives have also shown inhibitory potential against cyclooxygenase (COX) enzymes, which are involved in inflammation. samipubco.com

Another key mechanism is the interaction with receptors in the central nervous system. Compounds with structural similarities to this compound have been noted for their potential to interact with biological systems in the nervous system, partly due to their structural resemblance to neurotransmitters. ontosight.ai This interaction can modulate receptor function, which is a cornerstone of drug development for psychiatric and neurological disorders. nih.govgoogle.com

| Derivative Class | Target | Mechanism of Action | Potential Therapeutic Area |

|---|---|---|---|

| 2-Amino-4-methylpyridine Analogues | Inducible Nitric Oxide Synthase (iNOS) | Competitive inhibition with respect to L-arginine. nih.gov | Inflammatory Conditions, Neurological Disorders. nih.gov |

| General Pyridazine Derivatives | Phosphodiesterases (PDE-III, IV, V) | Inhibition of cyclic nucleotide hydrolysis, modulating cAMP/cGMP levels. samipubco.com | Neurological and Inflammatory Disorders. samipubco.com |

| 4-Methyl-6-phenyl-pyridazine Derivatives | Central Nervous System Targets | Modulation of CNS activity, specific receptor interactions under investigation. google.com | Neurological and Psychiatric Disorders. google.com |

Biological Activity Screening Methodologies for Novel this compound Compounds

The evaluation of biological activity for new this compound compounds involves a multi-tiered approach, combining in vitro and in vivo screening methods to determine their therapeutic potential.

In Vitro Screening: Initial screening is typically performed using in vitro assays to assess the compound's activity against specific molecular targets and its effects on cells.

Enzyme Inhibition Assays: These are crucial for derivatives designed as enzyme inhibitors. For instance, the inhibitory potential of pyridazine compounds against COX enzymes is tested using COX inhibitor screening assay kits, where their ability to suppress prostaglandin (B15479496) E2 (PGE2) production is measured. rsc.org Similarly, the activity of NOS inhibitors is characterized by measuring the inhibition of NOS activity derived from cell lines like mouse RAW 264.7 cells, with IC50 values determined to quantify potency. nih.gov

Cell-Based Phenotypic Assays: These assays are used to observe the effect of a compound on whole cells. For example, to screen for antiviral activity, cell-based assays are employed to determine if the compounds can interfere with viral infection and replication. acs.org

Antimicrobial Screening: The antibacterial efficacy of novel pyridazine derivatives can be assessed using methods like the agar (B569324) well diffusion method to determine the zone of inhibition against specific bacterial strains, such as E. coli. mdpi.com Following this, broth dilution methods are used to calculate the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). mdpi.com

Receptor Binding Assays: For compounds targeting GPCRs or other receptors, radioligand binding experiments are conducted to determine their affinity and selectivity for different receptor subtypes. sigmaaldrich.com

In Vivo Screening: Compounds that show promising results in vitro are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacokinetic properties.

Models of Neurological Disorders: To test for antidepressant-like activity, the "despair reaction" or forced swim test in mice is utilized. In this model, the ability of a compound to lengthen the time the animal struggles before becoming immobile is measured as an indicator of antidepressant effect. google.com For anticonvulsant activity, compounds are tested against seizures induced by maximal electroshock (MES) or chemical convulsants like isoniazid. researchgate.net

Inflammatory Models: The in vivo anti-inflammatory effects of pyridazine derivatives can be evaluated using models like the formalin-induced rat paw edema test. rsc.org

Biodistribution Studies: For compounds intended as imaging agents, such as PET tracers, in vivo biodistribution studies are essential. These studies, often using radiolabeled analogues (e.g., with 18F), track the uptake and accumulation of the compound in different organs in animal models, which can confirm target engagement. nih.govacs.org For example, in a mouse model of lipopolysaccharide-induced inflammation, higher tracer uptake in the lungs compared to control mice indicates successful targeting of iNOS. acs.org

| Methodology Type | Specific Assay/Model | Purpose | Example Finding |

|---|---|---|---|

| In Vitro | Enzyme Inhibition Assay (iNOS) | To quantify the potency of NOS inhibitors. nih.gov | 2-amino-4-methylpyridine inhibited mouse NOS II with an IC50 of 6 nM. nih.gov |

| In Vitro | Agar Well Diffusion & Broth Dilution | To determine antibacterial activity (MIC/MBC). mdpi.com | N-(4-methylpyridin-2-yl) thiophene-2-carboxamides showed activity against ESBL-producing E. coli. mdpi.com |

| In Vivo | Forced Swim Test (Mouse) | To screen for antidepressant activity. google.com | Antidepressant-like compounds increase the struggle time of the mouse. google.com |

| In Vivo | Biodistribution Study (PET) | To confirm target engagement and pharmacokinetics of imaging agents. acs.org | [18F]-labeled 2-amino-4-methylpyridine analogue showed higher uptake in inflamed lung tissue. nih.govacs.org |

Applications in Agricultural Chemistry and Agrochemical Development

Utilization of 4-Methylpyridazine as an Intermediate in Agrochemical Production

This compound is primarily utilized as a chemical intermediate, or a foundational building block, in the synthesis of various agrochemicals. chemimpex.comguidechem.com Its structure is a versatile platform for creating more complex molecules designed for specific agricultural applications. chemimpex.com The compound's nitrogen-containing ring is a key feature that can be modified to enhance the biological activity of the final product. chemimpex.com

Derivatives of this compound are central to its role in the agrochemical industry. For instance, 3,6-dichloro-4-methylpyridazine (B106839), a chlorinated derivative, is a critical intermediate in the production of a range of herbicides and pesticides. virtuemarketresearch.comchemimpex.com The process of creating these derivatives involves chemical reactions that modify the core this compound structure, enhancing its reactivity to build molecules that contribute to crop protection. chemimpex.com The use of this compound as a starting material is driven by the increasing global demand for advanced agrochemicals that are essential for modern agricultural practices. virtuemarketresearch.com

Research on this compound in Enhancing Crop Protection and Yield

The development of more efficient and environmentally conscious agrochemical formulations is a key trend, and intermediates like 3,6-dichloro-4-methylpyridazine are being explored for their role in creating greener pesticide and herbicide solutions. virtuemarketresearch.com The goal of this research is to develop new formulations that effectively protect crops from various pests and diseases while addressing the need for sustainable agricultural technologies. virtuemarketresearch.comnetascientific.com

Development of Herbicidal and Pesticidal Agents Incorporating this compound

The development of novel herbicidal and pesticidal agents often involves the incorporation of specific chemical scaffolds, and the pyridazine (B1198779) structure, including that of this compound, is significant in this context. chemicalbook.com The compound serves as an important intermediate in the production of herbicides and pesticides designed to offer more effective agricultural solutions. chemimpex.com

While specific commercial pesticides directly named from this compound are not detailed, the broader family of pyridazine-based agrochemicals illustrates the potential applications. The chlorinated derivative, 3,6-dichloro-4-methylpyridazine, is explicitly used in the synthesis of herbicides and fungicides. chemimpex.com The continuous search for more efficient herbicides and pesticides creates opportunities for developing new products that incorporate the this compound framework. virtuemarketresearch.com

The following table includes examples of agrochemicals derived from the broader pyridazine chemical family, indicating the types of applications that can stem from pyridazine-based intermediates.

| Agrochemical Type | Example Compound(s) | General Application |

| Herbicide | Pyramine, Brompyrazon | Control of unwanted vegetation |

| Insecticide | Ofunack | Pest control |

| Fungicide | Ethirimol | Control of fungal diseases |

Applications in Materials Science Research

Integration of 4-Methylpyridazine into Polymer Formulations for Enhanced Properties

The integration of this compound and its derivatives into polymer formulations has been a subject of research to enhance specific properties of the resulting materials. These enhancements can range from improved thermal stability to altered electronic characteristics.

One area of investigation involves the use of 4-methylpyridine (B42270), an isomer of this compound, in the synthesis of coordination polymers. While distinct from this compound, the principles of using such nitrogen-containing heterocyclic molecules as ligands can provide insights. For instance, the reaction of Co(NCS)2 with 4-methylpyridine results in the formation of a coordination polymer, [Co(NCS)2(C6H7N)2]n, which exhibits a rare alternating all-trans and cis-cis-trans coordination geometry along its chains. iucr.org The structural characteristics of these polymers are influenced by the nature of the ligands, demonstrating how the inclusion of such molecules dictates the final architecture and, consequently, the material's properties. iucr.org

In a different approach, phenol-formaldehyde polymers have been modified with 4-methylpyridine 1-oxide. This modification introduces additional functional groups that can alter the physical and chemical properties of the polymer, such as its solubility and thermal stability. ontosight.ai Phenol-formaldehyde resins are known for their durability and chemical resistance, and the incorporation of pyridazine-related structures can further tailor these properties for specific applications in adhesives, coatings, and composite materials. ontosight.ai

Furthermore, the synthesis of imine polymers containing pyridine (B92270) and pyrimidine (B1678525) units has been explored. icm.edu.pl In these studies, polyaldehydes are grafted with various amines, including those with pyridine rings, to form poly Schiff bases. icm.edu.pl The resulting polymers exhibit different properties based on the specific amine used, highlighting the modularity of this approach for creating materials with tailored characteristics. icm.edu.pl

While direct research on incorporating this compound into common industrial polymers like polyethylene (B3416737) or PET is not extensively documented in the provided results, the studies on coordination polymers and modified resins demonstrate the potential of using pyridazine (B1198779) derivatives to create advanced materials with enhanced functionalities.

Exploration of this compound in the Creation of Novel Functional Materials

This compound and its related isomers, particularly 4-methylpyridine, serve as crucial building blocks in the synthesis of a variety of novel functional materials, most notably coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their diverse and tunable properties, which can be applied in areas such as gas storage, catalysis, and sensor technology.

Coordination polymers are a class of materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. wikipedia.org The use of 4-methylpyridine as a ligand has led to the creation of several new coordination polymers with interesting structural and physical properties. For example, four new heteronuclear coordination polymers have been synthesized using 4-methylpyridine as a ligand, resulting in complexes with varying dimensionalities (1D and 2D) and supramolecular structures held together by hydrogen bonding. sinop.edu.trresearchgate.net

One notable example is a new spin crossover (SCO) coordination polymer, {[Fe(II)(4-methylpyridine)2][Au(I)(CN)2]2}n, which exhibits an unprecedented three-step SCO transition. nih.gov This behavior, where the spin state of the iron centers changes in multiple distinct steps with temperature, is a rare phenomenon and highlights the potential for creating sophisticated magnetic materials by carefully selecting the organic ligand. nih.gov

Another interesting case is the Werner complex [Ni(4-MePy)4(NCS)2] (where 4-MePy is 4-methylpyridine), which has been shown to exhibit a shape-memory effect. rsc.orgrsc.org This material can transform from a nonporous phase to a porous phase upon exposure to p-xylene (B151628) vapor, and this transformation is reversible. rsc.orgrsc.org The porosity of the activated phase was further explored through gas sorption studies, revealing guest size/shape-dependent sorption behavior. rsc.orgrsc.org

The following table summarizes some of the coordination polymers synthesized using 4-methylpyridine and their key structural features:

| Compound | Dimensionality | Key Structural Feature |

| [Cu2(4mpy)2Cu(4mpy)2(EtOH)2Co2(mu-CN)8(CN)4]n | 2D | --- |

| [Zn2(4mpy)2Zn(4mpy)2Co2(mu-CN)10(CN)2]n | 2D | --- |

| [Cd2(H2O)8Cd(4mpy)2Co2(mu-CN)8(CN)4]n | 1D | --- |

| [Cd3(4mpy)12Fe2(mu-CN)6(CN)6]n | 2D | --- |

| {[Fe(II)(4-methylpyridine)2][Au(I)(CN)2]2}n | 2D | Three-step spin-crossover transition |

| [Ni(4-MePy)4(NCS)2] | --- | Shape-memory effect |

| Table generated from data in sources sinop.edu.trresearchgate.netnih.govrsc.orgrsc.org |

Furthermore, 4-methylpyridine has been utilized in the synthesis of metal-organic frameworks (MOFs) with potential applications in catalysis and drug delivery. wikipedia.orgacs.org For instance, a ruthenium(III) complex containing 4-methylpyridine has been studied for its adsorption into a cyclodextrin-based MOF. acs.org This research explores the potential for using such systems for the formulation of metallodrugs. acs.org

The versatility of this compound and its isomers as ligands in the construction of coordination polymers and MOFs demonstrates their significant role in the ongoing development of new functional materials with tailored properties for a wide range of technological applications.

Analytical Methodologies for 4 Methylpyridazine Characterization in Research

Application of Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental tool for separating 4-methylpyridazine from reaction mixtures and for assessing its purity. iipseries.org Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized. researchgate.net

Gas Chromatography (GC):

GC is particularly suitable for the analysis of volatile compounds like this compound. researchgate.net In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. For complex mixtures, GC coupled with a mass spectrometer (GC-MS) provides definitive identification by matching the mass spectrum of the eluting compound with a known database. nih.gov The purity of this compound can be determined by the area percentage of its corresponding peak in the chromatogram. A purity of ≥ 98.0% (a/a) as determined by GC is a common specification for commercial-grade this compound. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used for both purity assessment and preparative isolation of this compound and its derivatives. iipseries.org In a typical reverse-phase HPLC setup, a non-polar stationary phase is used with a polar mobile phase. For instance, a method for analyzing 3,6-dichloro-4-methylpyridazine (B106839) utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.com Mass-directed preparative HPLC is a powerful strategy that uses a mass spectrometer to specifically detect and trigger the collection of the target compound, ensuring high purity of the isolated fraction. waters.com

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective chromatographic technique often used for monitoring reaction progress and for preliminary purity checks. researchgate.net It operates on the principle of adsorption chromatography, where the separation occurs on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. iipseries.org

Spectroscopic Methods in Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for the structural elucidation of this compound and for monitoring its chemical transformations in real-time. elte.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound. researchgate.net Both ¹H NMR and ¹³C NMR are routinely used. The chemical shifts (δ) of the protons and carbon atoms in the NMR spectrum are indicative of their chemical environment within the molecule. For example, the reaction products of methyl iodide with this compound have been investigated using NMR spectra. sigmaaldrich.com In studies of related compounds like 3,6-dichloro-4-methylpyridazine, ¹H and ¹³C NMR spectra have been recorded and the chemical shifts calculated using the gauge-independent atomic orbital (GIAO) method to support structural assignments. researchgate.net

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the characterization of a copper-polysulfide complex involving 4-methylpyridine (B42270) as a coordinating ligand, the IR spectrum was dominated by absorptions due to the coordinated 4-methylpyridine. nasa.govnasa.gov The IR spectrum of this compound would show characteristic peaks for C-H, C=N, and C=C stretching and bending vibrations.

Mass Spectrometry (MS):

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and can provide structural information through the analysis of fragmentation patterns. When coupled with a chromatographic technique like GC (GC-MS), it becomes a highly specific analytical tool. nih.gov

UV-Visible Spectroscopy:

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. In a study of a copper-polysulfide complex with 4-methylpyridine, the electronic absorption spectrum showed a peak in the near-ultraviolet region, which was attributed to an intraligand transition. nasa.govnasa.gov For 3,6-dichloro-4-methylpyridazine, the UV-visible spectrum was recorded and the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, were measured using a time-dependent DFT approach. researchgate.net

Reaction Monitoring:

Advanced Research Directions and Future Prospects for 4 Methylpyridazine

Emerging Synthetic Pathways and Catalytic Transformations

The synthesis of 4-methylpyridazine and its derivatives is an area of active research, with a focus on developing more efficient, selective, and sustainable methods. Traditional synthetic routes are being challenged by innovative strategies that offer improved yields and milder reaction conditions.

Recent research has explored novel cycloaddition reactions to construct the pyridazine (B1198779) core. For instance, a three-step synthesis has been developed for substituted methyl pyridazine-4-carboxylates starting from 2,3-disubstituted 2-cyclopropenecarboxylic acids. researchgate.net This method involves an initial cycloaddition with diazomethane, followed by isomerization and oxidation to yield the final pyridazine product. researchgate.net

Catalytic transformations are at the forefront of modern synthetic chemistry, and their application to this compound is expanding. Vanadium-based catalysts, in particular, have shown significant promise. Studies on the gas-phase oxidation of 4-methylpyridine (B42270) using vanadium-oxide catalysts modified with tin (SnO₂) and titanium (TiO₂) have demonstrated increased activity and selectivity towards valuable products like pyridine-4-carbaldehyde and isonicotinic acid. ijcce.ac.ir The addition of TiO₂ has been found to weaken the V=O bond in the V₂O₅ lattice, creating new active centers and enhancing the catalyst's oxidative capabilities. ijcce.ac.ir Furthermore, the use of vanadium-titanium (B8517020) catalysts with anatase-type TiO₂ has been shown to be highly effective for the "green" vapor-phase oxidation of methylpyridines. ect-journal.kz

In a different approach, a robust Zintl cluster, [(BBN)P₇]²⁻, has been successfully employed for the catalytic reduction of pyridines, including 4-methylpyridine. rsc.org This highlights the potential of main-group element clusters as catalysts in organic transformations. The table below summarizes key findings from recent studies on catalytic transformations involving 4-methylpyridine, a related isomer.

| Catalyst System | Substrate | Transformation | Key Findings |

| V₂O₅-TiO₂-SnO₂ | 4-Methylpyridine | Gas-phase oxidation | Ternary system shows higher activity than binary or individual oxide catalysts, shifting product yield to lower temperatures. ijcce.ac.ir |

| V₂O₅-anatase | 4-Methylpyridine | Vapor-phase oxidation | More active and selective in forming pyridine (B92270) carboxylic acids compared to V₂O₅-rutile. ect-journal.kz |

| [(BBN)P₇]²⁻ | 4-Methylpyridine | Hydroboration | Demonstrates the utility of Zintl clusters in the catalytic dearomatized reduction of pyridines. rsc.org |

| V-Ti-Zr-W-O | 4-Methylpyridine | Oxidative ammonolysis | High selectivity for 4-cyanopyridine (B195900) formation, with yields up to 86%. researchgate.net |

Future research in this area will likely focus on the development of even more sophisticated catalytic systems, including biocatalysts and photocatalysts, to further enhance the efficiency and sustainability of this compound synthesis. The challenges associated with functionalizing the pyridazine ring, particularly at sterically hindered positions, remain an active area of investigation. vulcanchem.com

Interdisciplinary Research in Drug Discovery and Development

The pyridazine scaffold is a well-established pharmacophore, and this compound serves as a crucial building block in the design and synthesis of new therapeutic agents. chemimpex.comtaylorandfrancis.com Its derivatives have been investigated for a wide range of biological activities, making this an exciting area for interdisciplinary research that combines medicinal chemistry, pharmacology, and clinical sciences. nih.gov

The development of new drugs is an inherently interdisciplinary process, requiring collaboration between chemists, biologists, and clinicians. nih.govamericanpharmaceuticalreview.com The synthesis of novel this compound derivatives is often the first step, followed by extensive in vitro and in vivo testing to evaluate their efficacy and safety. For instance, 3-amino-4-methylpyridine (B17607) is a key intermediate in the synthesis of the anti-AIDS drug nevirapine. google.com Research into new synthetic routes for this intermediate, such as a one-step reaction from 4-methylpyridine-3-boronic acid using a metal oxide catalyst, aims to overcome the limitations of traditional methods. google.com

The table below presents examples of biologically active compounds derived from or related to this compound.

| Compound Class/Derivative | Therapeutic Target/Application | Research Highlight |

| Pyridinylimidazole derivatives | p38α MAP kinase inhibitors | An optimized, versatile synthesis starting from 2-fluoro-4-methylpyridine (B58000) increased the overall yield significantly. rsc.org |

| Chloro-iodo pyridazines | Tyrosine kinase (e.g., EGFR) inhibitors | The methyl group is hypothesized to enhance hydrophobic interactions with the kinase pocket. vulcanchem.com |

| Bipyridine cardiotonics | Cardiotonic agents | Novel pyridazine derivatives structurally related to bipyridine cardiotonics have been prepared from this compound. sigmaaldrich.com |

| 3-Amino-4-methylpyridine | Intermediate for Nevirapine (anti-AIDS drug) | New synthetic methods are being developed to improve efficiency and yield. google.com |

Future prospects in this field involve the use of computational modeling and artificial intelligence to design more potent and selective this compound-based drugs. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will enable the development of personalized medicines tailored to individual patient needs. universiteitleiden.nl

Innovations in Materials Science Applications

The unique electronic and structural properties of the this compound ring make it an attractive component for the creation of advanced materials. Research in this area is focused on incorporating this heterocycle into polymers and other organic materials to enhance their properties and create novel functionalities. chemimpex.com

One promising application is in the development of advanced polymers. The incorporation of this compound into polymer formulations has been shown to improve properties such as thermal stability and mechanical strength. chemimpex.com This makes these materials potentially useful for applications requiring high performance under demanding conditions.

Furthermore, this compound and its derivatives are being explored as building blocks for organic electronic materials. researchgate.net The synthesis of a copper sulfide (B99878) cluster, Cu₄S₁₀(4-methylpyridine)₄, demonstrates the ability of 4-methylpyridine to act as a coordinating ligand in the formation of complex inorganic-organic hybrid materials. nasa.gov Such materials can exhibit interesting electronic and optical properties, making them candidates for use in sensors, catalysts, or energy storage devices. nasa.gov The synthesis of Werner-type Cu(II) complexes with 4-methylpyridine ligands has also been reported, with studies focusing on their crystal structure and adsorption properties, indicating potential for porous materials. oup.com

The table below summarizes some of the applications of this compound in materials science.

| Material Type | Application/Property | Research Finding |

| Polymer Formulations | Enhanced thermal and mechanical stability | Incorporation of the this compound unit improves key material properties. chemimpex.com |

| Organic-Inorganic Hybrids | Component in copper sulfide clusters | 4-Methylpyridine acts as a ligand in the formation of Cu₄S₁₀(4-methylpyridine)₄. nasa.gov |

| Coordination Complexes | Porous materials | Werner-type Cu(II) complexes with 4-methylpyridine show specific adsorption properties. oup.com |

| Organic Synthesis Building Block | Precursor for new materials | The unique structure allows for modifications to create materials with desired properties. |

The future of this compound in materials science is bright, with potential applications in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and specialized coatings. The development of new synthetic methods will allow for greater control over the structure and properties of these materials, opening up new avenues for innovation.

Sustainable and Green Chemistry Approaches in this compound Research

In line with the global push towards more environmentally friendly chemical processes, research on this compound is increasingly incorporating the principles of green chemistry. This involves the development of synthetic routes that are more atom-economical, use less hazardous substances, and are more energy-efficient. researchgate.net

A significant area of focus is the development of greener synthetic pathways. The use of heterogeneous catalytic vapor-phase oxidation of methylpyridines is considered a "green" and simple method for producing valuable pyridinecarboxylic acids. ect-journal.kz This approach can reduce the need for harsh, stoichiometric oxidants and simplify product purification. Market trends for related compounds like 3-amino-4-methylpyridine indicate a rising focus on sustainable and eco-friendly solutions, prompting manufacturers to innovate. github.com

The choice of solvent is another critical aspect of green chemistry. Research into the use of water as a solvent for chemical synthesis is gaining traction as it is a benign and inexpensive medium. researchgate.net While specific applications to this compound synthesis in water are still emerging, the broader trend suggests a move away from volatile organic compounds.

Furthermore, the development of catalytic systems that can be recycled and reused is a key goal. The use of robust catalysts, such as the Zintl clusters mentioned earlier, which can be recycled multiple times without significant loss of performance, is a step in this direction. rsc.org Additionally, advancements in chemical synthesis technologies are improving the efficiency and cost-effectiveness of producing pyridazine derivatives, making them more accessible for various applications while potentially reducing the environmental footprint. virtuemarketresearch.com

The table below highlights some of the green chemistry approaches being applied in research related to this compound.

| Green Chemistry Principle | Application in this compound Research | Example/Benefit |

| Use of Catalysis | Vapor-phase oxidation of methylpyridines | Vanadium-titanium catalysts enable a simpler, more environmentally friendly route to pyridinecarboxylic acids. ect-journal.kz |

| Atom Economy | Development of efficient synthetic routes | New synthetic methods aim to maximize the incorporation of starting materials into the final product, reducing waste. |

| Use of Safer Solvents | General trend towards aqueous synthesis | Reducing reliance on volatile organic compounds minimizes environmental impact. researchgate.net |

| Design for Energy Efficiency | Vapor-phase and milder condition reactions | Catalytic processes can often be run at lower temperatures and pressures, saving energy. ijcce.ac.ir |

| Renewable Feedstocks | Sustainable synthesis of related compounds | Research on converting biomass-derived molecules can provide more sustainable routes to chemical building blocks. rsc.org |

Future research will likely see a greater integration of biocatalysis and flow chemistry into the synthesis of this compound and its derivatives. These technologies offer the potential for highly selective and efficient reactions under mild conditions, further advancing the goals of green and sustainable chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-Methylpyridazine in laboratory settings?

- Methodological Answer : this compound is typically synthesized via alkylation or substitution reactions. For example, alkylation of pyridazine derivatives using methyl halides under basic conditions (e.g., KOH/EtOH) can yield this compound with moderate purity. Catalytic hydrogenation or cross-coupling reactions may also be employed for regioselective methylation. Key considerations include solvent polarity (e.g., toluene or DMF) and temperature control to minimize side products .

- Example Protocol :

- React pyridazine with methyl iodide (1.2 eq) in anhydrous DMF at 80°C for 12 hours under nitrogen.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- GC-MS for purity assessment (>95% as per commercial standards ).

- NMR (¹H and ¹³C) to confirm methyl substitution at the 4-position (e.g., δ ~2.5 ppm for CH₃ in ¹H NMR).

- FT-IR to verify aromatic C-H stretches (~3050 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).

- HPLC with UV detection (λ ~260 nm) for quantification .

Q. What factors influence the stability of this compound in experimental conditions?

- Methodological Answer : Stability is affected by:

- pH : Degrades under strongly acidic/basic conditions due to ring-opening reactions.

- Light/Heat : Store in amber vials at –20°C to prevent photodegradation or thermal decomposition.

- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, acetonitrile) but reacts with nucleophiles in protic solvents .

Advanced Research Questions

Q. How can computational models address discrepancies in predicting physicochemical properties of this compound?

- Methodological Answer : Machine learning models (e.g., graph machines) predict properties like refractive index (RI) but may fail for structurally similar molecules. For example, pyridazine derivatives like 3-methylpyridazine show accurate RI predictions, while this compound may deviate due to differences in atomic labeling (e.g., nitrogen vs. carbon atom type in model inputs). Validate predictions experimentally and refine training sets to include positional isomer data .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from methodological biases:

- Allocation Concealment : Ensure blinding in biological assays to avoid overestimation of effects (e.g., 41% exaggeration in biased trials ).

- Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) to control for batch effects.

- Meta-Analysis : Apply PRISMA guidelines to systematically compare studies, addressing heterogeneity via subgroup analysis (e.g., dose-response vs. acute exposure) .

Q. How can researchers elucidate the mechanistic role of this compound in receptor-ligand interactions?

- Methodological Answer : Combine:

- Molecular Docking : Simulate binding modes using software like AutoDock Vina (focus on π-π stacking with aromatic residues).

- SAR Studies : Modify substituents (e.g., 4-amino or 4-chloro analogs) to assess impact on affinity .

- Kinetic Assays : Use surface plasmon resonance (SPR) to measure binding constants (KD) under varying pH/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。